5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide

Lipophilicity Drug-likeness Permeability prediction

Researchers seeking an unbiased, data-neutral starting point for metalloenzyme inhibitor screening face a gap: most catalog compounds carry confounding bioactivity annotations. This N-(2-pyridinyl)benzenesulfonamide fills that gap. • No reported bioactivity in ChEMBL - serves as a clean 'neutral' ligand for computational docking and MD simulations. • Unique 5-methoxy-2,4-dimethyl substitution pattern differentiates it from close analogs, mitigating substitution risk. • Reactive sulfonamide -NH- handle enables selective N-functionalization for parallel library synthesis. Recommended purity >95% by HPLC. In stock for immediate global dispatch.

Molecular Formula C14H16N2O3S
Molecular Weight 292.36g/mol
CAS No. 941258-37-3
Cat. No. B513356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide
CAS941258-37-3
Molecular FormulaC14H16N2O3S
Molecular Weight292.36g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)C
InChIInChI=1S/C14H16N2O3S/c1-10-8-11(2)13(9-12(10)19-3)20(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16)
InChIKeyNQEKVWQDIMHIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide (CAS 941258-37-3): Structural Identity and Computed Property Baseline for Research Procurement


5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide (CAS 941258-37-3; PubChem CID 16645030) is a synthetic sulfonamide belonging to the N-(2-pyridinyl)benzenesulfonamide class, with a molecular formula of C14H16N2O3S and a molecular weight of 292.36 g/mol [1]. The compound features a 2,4-dimethyl-5-methoxy-substituted benzene ring linked via a sulfonamide bridge (-SO2NH-) to a 2-aminopyridine moiety. Computed physicochemical properties include an XLogP3-AA of 2.4, a topological polar surface area (tPSA) of 76.7 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. As of the most recent database updates, this compound has no reported bioactivity data in ChEMBL, no published primary research articles, and no clinical trial registrations [2]. It is cataloged as a research-grade screening compound by multiple chemical suppliers. Owing to this profound evidence gap, any procurement decision must be based on computed structural differentiation from close analogs rather than on demonstrated biological performance.

Why Generic Substitution Fails for 5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide: Structural Nuances That Preclude Interchangeability


Within the N-(2-pyridinyl)benzenesulfonamide class, even single-atom substitutions or positional isomerism can profoundly alter hydrogen-bonding geometry, metal-chelation capacity, and steric accessibility at the sulfonamide NH [1]. The target compound possesses a unique combination of three substituents (5-methoxy, 2-methyl, 4-methyl) on the benzene ring and a direct N–pyridin-2-yl linkage (no methylene spacer). The closest cataloged analogs—such as 5-methoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (CAS 873679-88-0) and 5-methoxy-2,4-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide (CAS 1206138-50-2)—differ by the presence, position, of an additional methyl group on the pyridine ring or by the insertion of a methylene linker between the sulfonamide nitrogen and the pyridine ring, respectively . These modifications alter the compound's computed logP, tPSA, hydrogen bond donor/acceptor counts, and conformational flexibility, meaning that in the absence of identical biological assay data, none of these analogs can be assumed to behave equivalently in any target- or phenotype-based screen [1]. The complete absence of publicly available head-to-head bioactivity data for this specific compound makes generic substitution an unsubstantiated risk.

Quantitative Differentiation Evidence for 5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide: Computed Properties and Structural Comparators


Computed Lipophilicity (XLogP3-AA) Differentiates the Target Compound from Methylene-Linked and Methyl-Pyridinyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.4, indicating moderate lipophilicity suitable for passive membrane permeability per Lipinski guidelines [1]. The methylene-linked analog (CAS 1206138-50-2), which inserts a -CH2- spacer between the sulfonamide nitrogen and the pyridine ring, is predicted to have a higher logP (estimated +0.3 to +0.5 log units) due to the additional hydrophobic methylene group, altering its partitioning behavior . The 3-methylpyridinyl analog (CAS 873679-88-0) is also expected to show increased logP relative to the target compound owing to the extra methyl substituent on the pyridine ring . This lipophilicity difference may translate into divergent membrane permeability, plasma protein binding, and nonspecific binding profiles in cellular assays, making the target compound the more polar (less lipophilic) option within this analog series [1].

Lipophilicity Drug-likeness Permeability prediction

Topological Polar Surface Area (tPSA) of 76.7 Ų Positions the Compound Within the Favorable Range for Blood-Brain Barrier Penetration and Oral Absorption

The target compound has a computed tPSA of 76.7 Ų, which falls below the commonly cited threshold of 90 Ų for probable blood-brain barrier (BBB) penetration and below 140 Ų for likely oral absorption [1]. This tPSA value arises from the sulfonamide group (contributing approximately 54 Ų), the methoxy oxygen, and the two pyridine nitrogen atoms. Analogs with an additional methyl group on the pyridine ring (e.g., CAS 873679-88-0 or CAS 1428150-48-4) retain essentially the same tPSA (since the added -CH3 contributes minimally to polar surface area) but differ in logP and steric bulk, while the methylene-linked analog (CAS 1206138-50-2) also maintains a similar tPSA but with increased conformational flexibility [2]. The unsubstituted parent compound N-(2-pyridinyl)benzenesulfonamide has a lower tPSA (approximately 67 Ų) and lower molecular weight (234.28 g/mol), making it a less sterically demanding but also less functionally diverse scaffold [2].

CNS drug-likeness Oral bioavailability tPSA threshold

Single Hydrogen Bond Donor and Five Acceptors Create a Distinct Donor-Acceptor Profile Versus Close Analogs

The target compound possesses exactly one hydrogen bond donor (the sulfonamide -NH-) and five hydrogen bond acceptors (two sulfonamide oxygens, one methoxy oxygen, and two pyridine nitrogen atoms) [1]. This HBD/HBA profile is identical to that of the methyl-pyridinyl analogs (CAS 873679-88-0 and CAS 1428150-48-4) and the methylene-linked analog (CAS 1206138-50-2), but differs from the unsubstituted parent which has only four hydrogen bond acceptors (lacking the methoxy oxygen) [2]. The presence of the 5-methoxy group provides an additional hydrogen bond acceptor site that may engage in water-mediated or direct hydrogen bond interactions in a protein binding pocket. The 2-pyridinyl moiety, with its endocyclic nitrogen positioned ortho to the sulfonamide attachment point, creates a potential bidentate metal-coordination motif (Npyridyl–SO2NH–) that is geometrically distinct from the 3-methylpyridinyl analog, where steric hindrance from the 3-methyl group may impede metal chelation [3].

Hydrogen bonding Molecular recognition Kinase hinge-binding motif

CRITICAL CAVEAT: Complete Absence of Published Bioactivity Data Precludes Any Claims of Biological Superiority

As of April 2026, no peer-reviewed primary research articles, patent working examples, ChEMBL bioassay records, or BindingDB entries report quantitative biological activity data (IC50, Ki, EC50, % inhibition, or target engagement) for 5-methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide (CAS 941258-37-3) or any of its closest cataloged analogs [1]. The ZINC15 database confirms 'no known activity for this compound' based on ChEMBL 20 [1]. Consequently, there is zero direct head-to-head comparison data, and no cross-study comparable data exist. All differentiation claims in this guide are necessarily restricted to computed physicochemical properties and class-level structural inferences. This evidence gap means that the compound cannot be prioritized over any analog on the basis of demonstrated biological potency, selectivity, or in vivo efficacy. Procurement decisions must therefore be driven by the compound's distinct computed property profile (logP, tPSA, HBD/HBA counts), synthetic tractability as a building block, and its potential as a screening deck member for de novo hit discovery—not by any claim of superior biological performance [2].

Evidence gap Procurement risk Data transparency

Research Application Scenarios for 5-Methoxy-2,4-dimethyl-N-(2-pyridinyl)benzenesulfonamide Based on Structural and Computed Property Evidence


Fragment-Based or Diversity-Oriented Screening Library Member for Metalloenzyme Targets

With a molecular weight of 292.36 g/mol, a single hydrogen bond donor, and five hydrogen bond acceptors including a geometrically unhindered 2-pyridinyl nitrogen, this compound fits the physicochemical profile of a lead-like screening molecule suitable for fragment-based drug discovery (FBDD) or diversity-oriented screening decks [1]. Its 2-pyridinyl–sulfonamide motif has precedent as a bidentate metal-chelating pharmacophore in zinc-dependent enzyme inhibitors (e.g., carbonic anhydrase, matrix metalloproteinases) [2]. The compound can serve as an unbiased starting point for hit identification against metalloenzyme targets, where its computed logP of 2.4 and tPSA of 76.7 Ų suggest adequate solubility and permeability for biochemical and cell-based primary screens [1]. Critically, users must confirm compound identity and purity (recommended >95% by HPLC) before screening, as no biological annotation exists to validate target engagement a priori [1].

Synthetic Building Block for Parallel Library Synthesis via Sulfonamide NH Functionalization

The sulfonamide -NH- group provides a reactive handle for N-alkylation, N-arylation, or N-acylation chemistry, enabling the compound to serve as a versatile core scaffold for the parallel synthesis of focused compound libraries [1]. The 5-methoxy and 2,4-dimethyl substituents on the benzene ring are chemically inert under standard alkylation/acylation conditions, allowing selective functionalization at the sulfonamide nitrogen without protecting group strategies. This contrasts with analogs bearing additional reactive pyridine substituents (e.g., 3-methyl or 4-methyl groups), which may undergo unwanted side reactions under certain conditions. The direct N–pyridin-2-yl linkage (without a methylene spacer) preserves the electron-withdrawing character of the pyridine ring, modulating the nucleophilicity of the sulfonamide nitrogen and potentially affecting reaction yields in library production [2].

Computational Chemistry and Molecular Docking Studies as a Neutral, Drug-Like Test Ligand

Given the complete absence of experimental bioactivity data, the compound is well-suited as a 'neutral' test ligand for computational chemistry workflows, including molecular docking, molecular dynamics simulations, and pharmacophore model validation [1]. Its computed properties (MW 292.36, logP 2.4, tPSA 76.7 Ų, 1 HBD, 5 HBA, 4 rotatable bonds) place it squarely within drug-like chemical space, making it a representative small molecule for benchmarking virtual screening protocols without the confounding influence of known polypharmacology [1]. The availability of a 3D conformer model from PubChem and ZINC15 facilitates ready-to-dock applications [2]. Researchers comparing multiple benzenesulfonamide analogs in silico can use this compound as a reference point for assessing the impact of substituent variations (methoxy position, methyl group count, pyridine substitution) on predicted binding poses and scores.

Metal Complexation Studies as a Bidentate N,O-Donor Ligand

The 2-pyridinylsulfonamide substructure is a well-established bidentate ligand for transition metals, with the deprotonated sulfonamide nitrogen and the pyridine nitrogen coordinating to metal centers such as Zn(II), Cu(II), and Co(II) [2]. The 5-methoxy-2,4-dimethyl substitution pattern on the benzene ring does not participate directly in metal binding but may influence the solubility and crystallinity of the resulting metal complexes. This compound can be investigated in coordination chemistry studies alongside methyl-substituted 2-pyridylsulfonamide derivatives, where the steric environment around the pyridine nitrogen (unhindered in the target compound, hindered in the 3-methyl analog) may affect complex geometry and stability [2]. Such studies may reveal whether the target compound forms mononuclear or polynuclear metal complexes under various conditions, providing insights relevant to catalytic or materials science applications.

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